Tert-butyl 2-formylazepane-1-carboxylate

説明

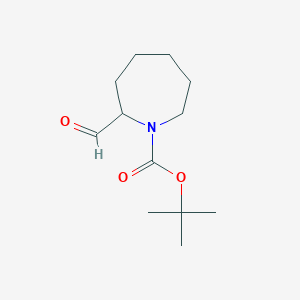

Tert-butyl 2-formylazepane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.3 g/mol . It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . The general reaction scheme is as follows:

Formation of the Azepane Intermediate: Azepane is reacted with tert-butyl chloroformate in the presence of a base.

Formylation: The resulting intermediate is then subjected to formylation using formic acid or a formylating agent such as ethyl formate.

Industrial Production Methods

This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

Types of Reactions

Tert-butyl 2-formylazepane-1-carboxylate undergoes various chemical reactions, including:

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted azepane derivatives.

科学的研究の応用

Synthesis and Use in Organic Chemistry

Tert-butyl 2-formylazepane-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly useful in the preparation of azepane derivatives, which are known for their biological activities, including anti-inflammatory and analgesic properties.

Key Reactions Involving this compound

-

Formation of Azepane Derivatives :

- The compound can undergo nucleophilic substitution reactions to form various azepane derivatives. These derivatives are often explored for their pharmacological potential.

-

As a Building Block in Peptide Synthesis :

- The tert-butyl group provides stability during peptide coupling reactions, facilitating the synthesis of complex peptides that may exhibit therapeutic properties.

Applications in Medicinal Chemistry

This compound has been investigated for its potential applications in drug development. Its derivatives have shown promise in various therapeutic areas:

- Antimicrobial Activity : Some azepane derivatives synthesized from this compound have demonstrated significant antimicrobial properties, making them candidates for antibiotic development.

- Central Nervous System (CNS) Effects : Research indicates that certain derivatives may interact with neurotransmitter systems, suggesting potential uses in treating CNS disorders.

Case Study 1: Synthesis of Antimicrobial Azepanes

A study explored the synthesis of several azepane derivatives from this compound. The resulting compounds were tested against a range of bacterial strains, showing promising activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: CNS Activity Evaluation

Another investigation focused on the neuropharmacological effects of azepane derivatives synthesized from this compound. Behavioral assays indicated that certain derivatives exhibited anxiolytic and antidepressant-like effects in animal models, warranting further exploration for potential therapeutic use .

Data Table: Summary of Key Research Findings

作用機序

The mechanism of action of tert-butyl 2-formylazepane-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl group can be removed under acidic conditions to reveal a free amine . These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

Tert-butyl 2-formylpiperidine-1-carboxylate: A six-membered ring analog with similar reactivity.

Tert-butyl 2-formylmorpholine-1-carboxylate: Contains an oxygen atom in the ring, leading to different chemical properties.

Uniqueness

Tert-butyl 2-formylazepane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where ring size and conformation play a crucial role .

生物活性

Tert-butyl 2-formylazepane-1-carboxylate is a chemical compound with notable biological activities that have been the subject of various research studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Chemical Formula : C11H19NO3

- Molecular Weight : 213.28 g/mol

- CAS Number : 161282-57-1

- Structure : The compound features a tert-butyl group attached to a formylazepane structure, which contributes to its unique biological activities.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- CYP Enzyme Interaction : It has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity .

- Cell Membrane Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, indicating its ability to cross into the central nervous system (CNS). This property is vital for compounds intended for neurological applications .

- Absorption and Distribution : With high gastrointestinal absorption and favorable log P values, this compound demonstrates potential for effective oral bioavailability .

Antimicrobial Activity

Recent studies have shown that this compound possesses antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases .

Case Study 1: Neurological Applications

In a study focusing on neuroprotection, this compound was administered in models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Antibacterial Efficacy

A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. The results showed a marked improvement in infection control when combined with standard antibiotic therapies, highlighting its role as an adjunct treatment .

特性

IUPAC Name |

tert-butyl 2-formylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVXGCZFWGOISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439629 | |

| Record name | Tert-butyl 2-formylazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146337-41-9 | |

| Record name | Tert-butyl 2-formylazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。